N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
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Description
N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C27H34N4O6 and its molecular weight is 510.591. The purity is usually 95%.
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Biological Activity
N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C25H32N4O4. The presence of a quinazoline moiety suggests potential interactions with receptor systems involved in cancer and other diseases.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival.
- Receptor Modulation : The compound may interact with receptors such as EGFR (epidermal growth factor receptor), which is crucial in many cancers. This interaction could lead to the inhibition of tumor growth.
- Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
In Vitro Studies
Several studies have investigated the biological activity of quinazoline derivatives:
- Anticancer Activity : In vitro assays demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study found that a related compound inhibited cell proliferation by more than 70% at concentrations as low as 10 µM .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 12 | EGFR Inhibition |
Compound B | A549 (Lung Cancer) | 15 | Apoptosis Induction |
In Vivo Studies
Animal models have also been utilized to evaluate the efficacy of this class of compounds:
- Xenograft Models : In xenograft studies using mice implanted with human tumors, administration of similar quinazoline derivatives resulted in significant tumor size reduction compared to control groups .
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results with a quinazoline derivative similar to this compound. Patients exhibited a partial response rate of 35% after treatment .
- Case Study 2 : Another study focused on patients with non-small cell lung cancer (NSCLC) treated with a related compound. The study reported a median progression-free survival of 6 months in treated patients versus 3 months in controls .
Properties
CAS No. |
899786-89-1 |
---|---|
Molecular Formula |
C27H34N4O6 |
Molecular Weight |
510.591 |
IUPAC Name |
N-butyl-3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C27H34N4O6/c1-4-5-14-28-24(32)13-16-30-26(34)20-8-6-7-9-21(20)31(27(30)35)18-25(33)29-15-12-19-10-11-22(36-2)23(17-19)37-3/h6-11,17H,4-5,12-16,18H2,1-3H3,(H,28,32)(H,29,33) |
InChI Key |
JKLCPGZBPNOZDV-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.